molecular formula C17H17N5O2 B2874972 2-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide CAS No. 2034548-24-6

2-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide

Cat. No.: B2874972
CAS No.: 2034548-24-6
M. Wt: 323.356
InChI Key: UCMMDVGQXMWBJN-UHFFFAOYSA-N
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Description

The compound “2-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide” is a complex organic molecule. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind with a variety of enzymes and receptors in biological systems, showing versatile biological activities .

Scientific Research Applications

Crystal Structure and Molecular Interaction Studies

  • Studies have highlighted the importance of crystal structure analysis for understanding the molecular interactions and electronic structures of nicotinamide derivatives. For example, research into ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinicate demonstrated the compound's polarized electronic structure and different crystal structures despite nearly identical bond lengths and molecular conformations to its sulfanyl counterpart (Cobo et al., 2008).

Antineoplastic Activities

  • Nicotinamide derivatives have been explored for their antineoplastic (anti-cancer) activities. Preliminary screening indicated moderate activity against certain cancers, suggesting a potential therapeutic application (Ross, 1967).

Binding and Hydrolysis by Human Serum Albumin

  • Research on nicotinate esters' binding to and hydrolysis by human serum albumin reveals a nuanced interaction that could influence drug delivery and metabolism mechanisms (Steiner et al., 1992).

Corrosion Inhibition

  • A study on the corrosion inhibition effect of nicotinamide derivatives on mild steel in hydrochloric acid solution highlighted the potential of these compounds as corrosion inhibitors, indicating their importance in industrial chemistry (Chakravarthy et al., 2014).

Lipophilicity Studies

  • Investigations into the lipophilicity of nicotinic acid and its derivatives, including various nicotinate esters, contribute to our understanding of these compounds' physicochemical properties, which is crucial for drug design and development (Parys & Pyka, 2010).

Herbicidal Activities

  • The synthesis and evaluation of novel triazolinone derivatives, including nicotinamide derivatives, for their herbicidal activities highlight the agricultural applications of these compounds. Certain derivatives showed promising herbicidal activity, potentially offering new solutions for weed control (Luo et al., 2008).

Mechanism of Action

Target of Action

It’s known that similar indole derivatives bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

It’s known that similar compounds can inhibit the action of certain neuropeptides . This suggests that 2-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide might interact with its targets to modulate their activity.

Biochemical Pathways

Similar indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound might affect multiple biochemical pathways.

Result of Action

Similar compounds have been shown to induce apoptosis via cell cycle arrest , suggesting that this compound might have similar effects.

Properties

IUPAC Name

2-methoxy-N-[1-phenyl-2-(triazol-2-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-24-17-14(8-5-9-18-17)16(23)21-15(12-22-19-10-11-20-22)13-6-3-2-4-7-13/h2-11,15H,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMMDVGQXMWBJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)NC(CN2N=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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